![molecular formula C12H13N3S B1484172 2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine CAS No. 2098034-56-9](/img/structure/B1484172.png)
2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves cyclisation of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions with POCl3 in the presence of DMF and nucleophilic substitution reactions with aniline lead to the formation of new compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclisation, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions with aniline . These reactions lead to the formation of a variety of pyrimidopyrimidines .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine and its derivatives have shown promising results in antimicrobial studies. For instance, Patel and Patel (2017) synthesized derivatives of this compound and tested them for antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus Clavatus. These studies aim to develop novel classes of antimicrobial agents (Patel & Patel, 2017).
Pesticidal Activities
The compound's derivatives have also been studied for their pesticidal activities. Choi et al. (2015) investigated the pesticidal activities of derivatives against mosquito larvae (Culex pipiens pallens) and a phytopathogenic fungus (Phytophthora capsici). One derivative, 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine, demonstrated potent antifungal activity, suggesting these derivatives as viable candidates for controlling mosquito larvae and plant diseases (Choi et al., 2015).
Antiproliferative Activity
Several studies have also explored the antiproliferative potential of this compound's derivatives. For example, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and evaluated their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. This research indicates the potential of these compounds in cancer treatment (Atapour-Mashhad et al., 2017).
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKYSRGVSVENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



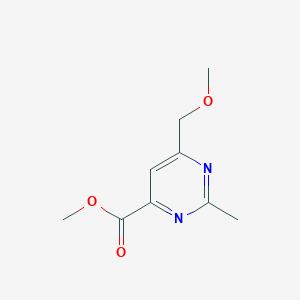
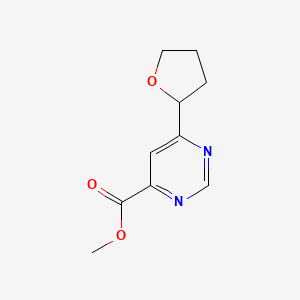
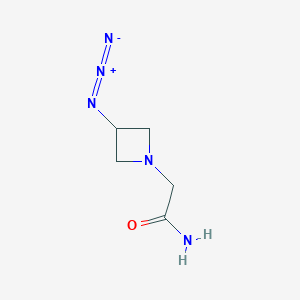
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)
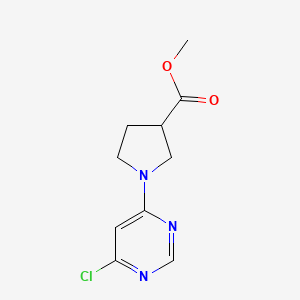
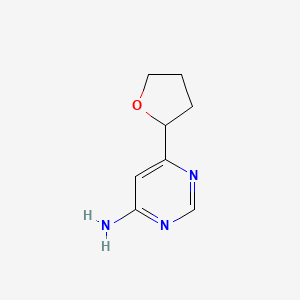
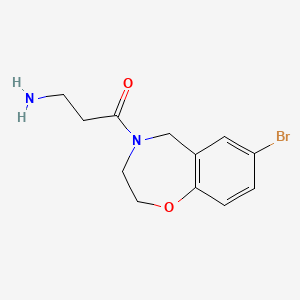
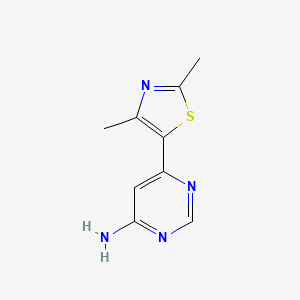
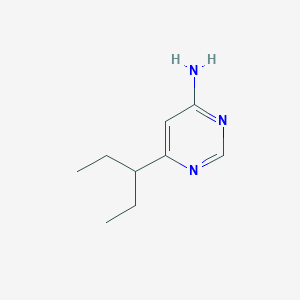
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)
![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
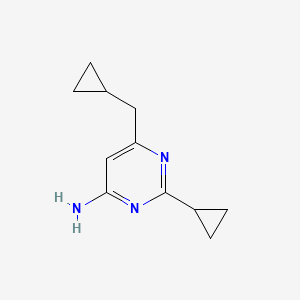
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)